molecular formula C13H17FN2O3S B5882146 N-(2-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide

N-(2-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide

Cat. No.: B5882146
M. Wt: 300.35 g/mol
InChI Key: VJIUXZCTHMTZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide” is a synthetic organic compound that features a fluorophenyl group, a pyrrolidinyl group, and a methanesulfonamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide” typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: This can be achieved by reacting a suitable fluorobenzene derivative with appropriate reagents.

    Introduction of the Pyrrolidinyl Group: This step involves the formation of a pyrrolidinyl intermediate, which can be synthesized through various methods such as cyclization reactions.

    Coupling of Intermediates: The fluorophenyl and pyrrolidinyl intermediates are then coupled under specific conditions to form the desired compound.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinyl moiety.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Researchers may investigate the biological activities of this compound, such as its potential as an enzyme inhibitor or receptor ligand.

Medicine

    Drug Development: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where its structural features are beneficial.

Industry

    Chemical Manufacturing: It may be used as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of “N-(2-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide
  • N-(2-bromophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide

Uniqueness

The presence of the fluorophenyl group in “N-(2-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide” may confer unique properties such as increased metabolic stability and altered electronic characteristics, distinguishing it from its chlorinated or brominated analogs.

Properties

IUPAC Name

N-(2-fluorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-20(18,19)16(12-7-3-2-6-11(12)14)10-13(17)15-8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIUXZCTHMTZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCCC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.